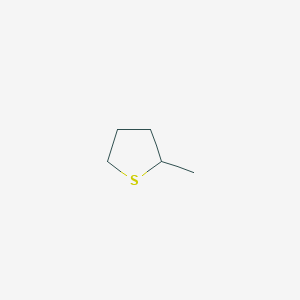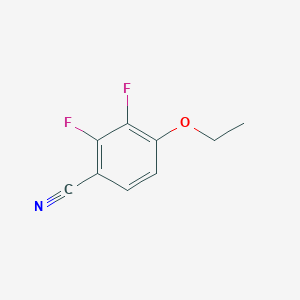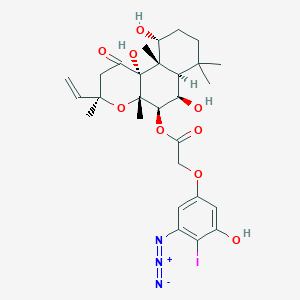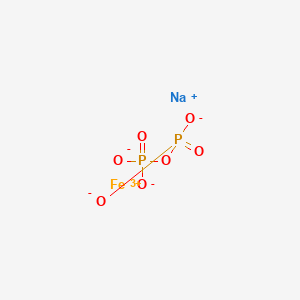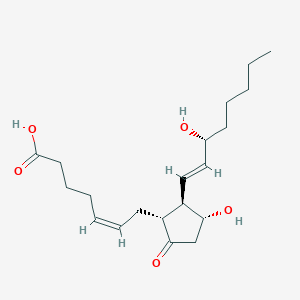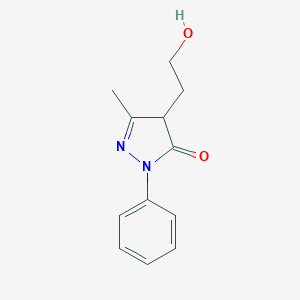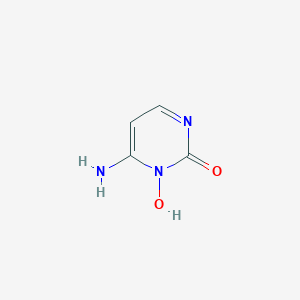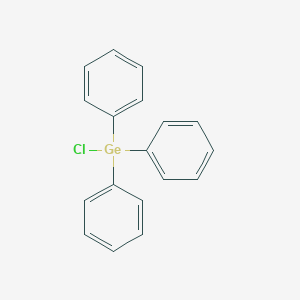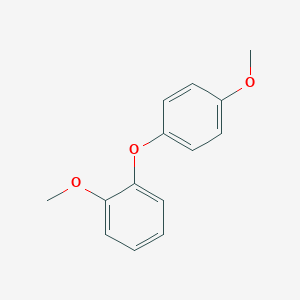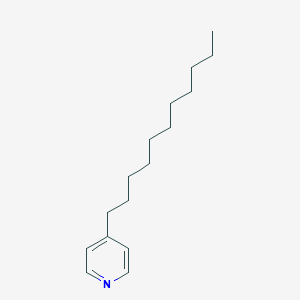
4-Undecylpyridine
概要
説明
4-Undecylpyridine is a chemical compound with the molecular formula C16H27N . It consists of 27 Hydrogen atoms, 16 Carbon atoms, and 1 Nitrogen atom .
Synthesis Analysis
The synthesis of pyridine derivatives, such as 4-Undecylpyridine, has been studied extensively. One method involves the nucleophilic substitution of carbonyl, imidoyl, and vinyl compounds with a neutral nucleophile, pyridine . Another approach involves the addition of Grignard reagents to pyridine N-oxides in THF at room temperature, followed by treatment with acetic anhydride at 120°C .Molecular Structure Analysis
The molecular structure of 4-Undecylpyridine includes a total of 44 bonds. There are 17 non-H bonds, 6 multiple bonds, 10 rotatable bonds, 6 aromatic bonds, 1 six-membered ring, and 1 Pyridine .Chemical Reactions Analysis
The chemical reactions of pyridine derivatives like 4-Undecylpyridine have been studied. For instance, the nucleophilic substitution of pyridine at an unsaturated carbon center has been explored .Physical And Chemical Properties Analysis
The physical properties of pyridine derivatives include color, density, hardness, and melting and boiling points . The chemical properties describe the ability of a substance to undergo a specific chemical change .科学的研究の応用
Neurotransmitter Release and Nerve Function :
- 4-Aminopyridine (4-AP), a related compound, is known for its ability to influence neurotransmitter release. It's used in studying the effects on extracellular concentrations of neurotransmitters like glutamate, particularly in the brain areas like the striatum (Segovia, Mora, & Porras, 1997).
- Research on hippocampal cells indicates that low concentrations of 4-AP can affect pyramidal cells, impacting cellular processes like depolarization and action potential generation (Perreault & Avoli, 1989).
Spinal Cord Injury and Neurological Disorders :
- Studies have explored the use of 4-AP derivatives in improving function in conditions like chronic spinal cord injuries, demonstrating significant improvements in supported stepping ability (Lim et al., 2014).
- 4-AP has been investigated for its efficacy in treating multiple sclerosis, showing potential benefits in walking speed and muscle strength in some patients (Jensen et al., 2014).
Cellular and Molecular Mechanisms :
- Research on potassium channels has revealed that compounds like 4-AP can block these channels, altering neuronal excitability and neurotransmission (Kirsch & Drewe, 1993).
- The potential of 4-AP in enhancing synaptic transmission has been demonstrated in studies focusing on hippocampal slices from rats, suggesting a role in modulating neurotransmitter release (Buckle & Haas, 1982).
Therapeutic Applications :
- Clinical studies have shown that 4-AP can induce functional improvements in patients with conditions like multiple sclerosis and myasthenia gravis, by enhancing central nervous system function (Van Diemen et al., 1993).
- The drug's ability to potentiate synaptic and neuromuscular transmission, targeting voltage-activated calcium channel β subunits, underlines its significance in treating neuromuscular disorders (Wu et al., 2009).
Safety And Hazards
将来の方向性
The future directions in the study of pyridine derivatives like 4-Undecylpyridine could involve further exploration of their synthesis, molecular structure, chemical reactions, and mechanism of action. More research could also be conducted on their physical and chemical properties, safety and hazards, and potential applications .
特性
IUPAC Name |
4-undecylpyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H27N/c1-2-3-4-5-6-7-8-9-10-11-16-12-14-17-15-13-16/h12-15H,2-11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSJNDOPZBDLGPG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCC1=CC=NC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H27N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50341253 | |
| Record name | Pyridine, 4-undecyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50341253 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.39 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Undecylpyridine | |
CAS RN |
1816-00-8 | |
| Record name | Pyridine, 4-undecyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50341253 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

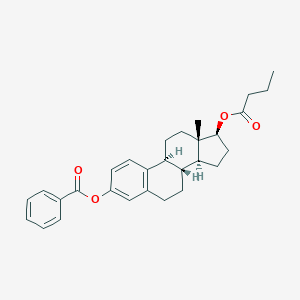
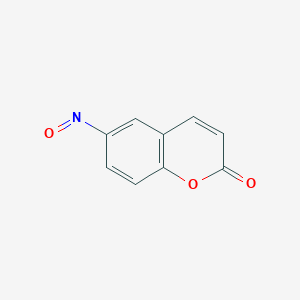
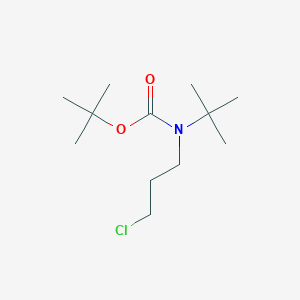
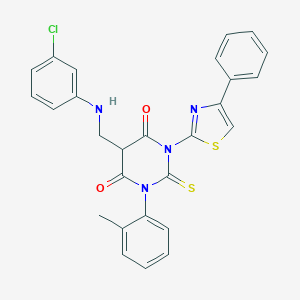
![[2-(2-Furyl)phenyl]methanol](/img/structure/B158806.png)
